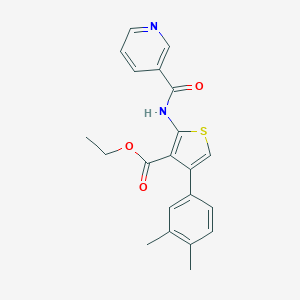
Ethyl 4-(3,4-dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3,4-dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with an ethyl ester group, a nicotinamide moiety, and a 3,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Nicotinamide Group: The nicotinamide moiety can be introduced via an amide coupling reaction using nicotinic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide or ester derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 4-(3,4-dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a precursor for other functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nicotinamide moiety can play a role in modulating biological pathways, while the thiophene ring can influence the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(nicotinamido)thiophene-3-carboxylate: Lacks the 3,4-dimethylphenyl group, which may affect its pharmacological and electronic properties.
Methyl 4-(3,4-dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially influencing its reactivity and solubility.
4-(3,4-Dimethylphenyl)-2-(nicotinamido)thiophene-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific electronic, steric, and pharmacological properties. The presence of the 3,4-dimethylphenyl group and the nicotinamide moiety distinguishes it from other thiophene derivatives, potentially enhancing its biological activity and making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-4-26-21(25)18-17(15-8-7-13(2)14(3)10-15)12-27-20(18)23-19(24)16-6-5-9-22-11-16/h5-12H,4H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUYTQGEUIMQMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-oxo-3-{6-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexyl}-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B382385.png)
![N-[1-(4-chlorophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382388.png)
![N-[(E)-1-(2-furyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B382389.png)
![4-(1-naphthylmethyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382390.png)

![N-[1-(4-bromophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382392.png)

![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B382394.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)

![3-[[4-(2-methoxyphenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B382410.png)
